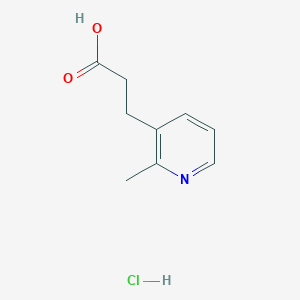

3-(2-Methylpyridin-3-yl)propanoic acid hcl

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis and Advanced Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast number of natural and synthetic compounds. lifechemicals.comijnrd.org Its unique chemical properties, including basicity, aromaticity, and the ability to form hydrogen bonds, make it a versatile and highly valuable scaffold in both organic synthesis and materials science. nih.gov Pyridine and its derivatives are integral to numerous natural products, such as vitamins, coenzymes, and alkaloids. lifechemicals.comresearchgate.net

In the realm of medicinal chemistry and drug discovery, the pyridine scaffold is considered a "privileged" structure due to its frequent appearance in bioactive molecules. nih.gov It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, testament to its importance in pharmaceutical development. lifechemicals.com The pyridine unit can significantly influence a molecule's pharmacological, physicochemical, and pharmacokinetic properties. nih.gov Its presence can improve water solubility, a crucial factor for drug delivery and efficacy. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The structural rigidity and planarity of the pyridine ring also provide a well-defined framework for orienting functional groups in three-dimensional space.

The utility of substituted pyridines extends into advanced materials science. Their electronic properties and ability to coordinate with metal ions make them suitable components for catalysts, ligands in coordination chemistry, and functional materials. The ease with which the pyridine ring can be functionalized allows for the systematic tuning of its electronic and steric properties, enabling the design of materials with specific optical, electronic, or catalytic functions. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Osteoporosis medication |

| Vismodegib | Anti-carcinoma drug |

Source: lifechemicals.com

Overview of Propanoic Acid Moieties in Heterocyclic Chemistry

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. wikipedia.org It is a short-chain fatty acid characterized by a carboxyl group (-COOH) attached to a three-carbon chain. This functional group is central to its chemical behavior, imparting moderate acidity and the ability to engage in hydrogen bonding, which makes it highly soluble in polar solvents like water. creative-proteomics.com

In medicinal chemistry, the inclusion of a propanoic acid linker can provide an appropriate spacer to position other functional groups for optimal interaction with a biological target. Furthermore, the acidic nature of the carboxyl group means it is often ionized at physiological pH, which can be crucial for forming salt bridges with positively charged residues in proteins or for improving the aqueous solubility of a drug candidate. Propanoic acid and its salts are widely used as preservatives in food and animal feed, highlighting the biological relevance of this functional group. wikipedia.orgdrugbank.com

Table 2: Physicochemical Properties of Propanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆O₂ |

| Molecular Weight | 74.08 g/mol |

| Boiling Point | 141°C |

| Melting Point | -20.7°C |

| pKa | 4.87 |

| Appearance | Oily, clear liquid |

Source: creative-proteomics.com

Research Trajectory and Academic Relevance of 3-(2-Methylpyridin-3-yl)propanoic acid Hydrochloride

The compound 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is a specific example of a molecule that combines the structural features discussed previously: a substituted pyridine ring and a propanoic acid side chain. The hydrochloride salt form suggests it is prepared for improved stability and handling, a common practice for amine-containing compounds.

A survey of the current scientific literature indicates that 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is primarily available as a research chemical or building block from various chemical suppliers. There is a notable absence of extensive studies focusing on this specific molecule as an end product. Its academic relevance, therefore, lies not in its own documented applications but in its potential as a precursor in the synthesis of more complex molecules.

The research trajectory for a compound like this is projective. It serves as a valuable intermediate for chemists aiming to synthesize novel compounds for evaluation in areas such as:

Pharmaceuticals: As a fragment for building larger molecules designed to interact with specific biological targets. The methyl group on the pyridine ring provides a specific substitution pattern that can be explored for structure-activity relationship (SAR) studies.

Agrochemicals: Pyridine derivatives are common in agrochemicals, and this compound could be a starting point for new pesticides or herbicides. researchgate.net

Materials Science: It could be used to synthesize new ligands for metal complexes or as a monomer for specialized polymers where the pyridine moiety can impart specific conductive or coordinating properties.

The academic interest in 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is rooted in its identity as a functionalized building block. It offers a synthetically accessible starting point that combines the well-established utility of the pyridine scaffold with the versatile functionality of a propanoic acid linker, making it a relevant and useful tool for exploratory chemical synthesis.

Table 3: Chemical Identification of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 2221988-69-6 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

Source: bldpharm.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methylpyridin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7-8(3-2-6-10-7)4-5-9(11)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWAJGSJKQOZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methylpyridin 3 Yl Propanoic Acid Hydrochloride and Analogous Compounds

Strategic Approaches to the Construction of the 2-Methylpyridine (B31789) Ring System

The formation of the substituted pyridine (B92270) core is the foundational step in the synthesis. Chemists have developed numerous methods for constructing pyridine rings, ranging from classical condensation reactions to modern transition metal-catalyzed cycloadditions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Ring-Forming Reactions and Cyclocondensations

Cyclocondensation reactions, which involve the formation of the ring from one or more acyclic precursors in a single step, are among the most common and industrially significant routes to pyridines. youtube.com

Hantzsch Pyridine Synthesis: This is a classic multi-component reaction that typically involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and ammonia. pharmaguideline.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While highly versatile, the traditional Hantzsch synthesis produces symmetrically substituted pyridines. Modifications are necessary to achieve unsymmetrical substitution patterns like that in 2-methylpyridine derivatives.

Chichibabin Pyridine Synthesis: This method is used for the industrial-scale production of simple pyridines and picolines (methylpyridines). wikipedia.org It involves the gas-phase condensation of aldehydes, ketones, and ammonia at high temperatures (400–450 °C) over a heterogeneous catalyst, such as silica-alumina. wikipedia.orgwikipedia.org For instance, the reaction of acetaldehyde and formaldehyde with ammonia can yield a mixture of pyridine and various picolines. wikipedia.org While effective for large-scale synthesis, this method often suffers from low yields and a lack of regioselectivity, making it less suitable for fine chemical synthesis. wikipedia.org

Kröhnke Pyridine Synthesis: This is a more flexible method for preparing polysubstituted pyridines. pharmaguideline.comwikipedia.org It utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). The pyridine ring of the initial reagent does not become part of the final product, acting instead as an activating group. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This approach involves the condensation of an enamine with an α,β-unsaturated ketone. The resulting intermediate undergoes cyclodehydration to yield a substituted pyridine. This method is particularly useful for creating pyridines with defined substitution patterns directly in their aromatic form. acsgcipr.org

Transition Metal-Catalyzed [2+2+2] Cycloaddition: A more modern approach involves the cyclotrimerization of alkynes and nitriles, catalyzed by transition metals like cobalt or rhodium. researchgate.net This reaction can assemble the pyridine ring in a single, often highly regioselective, step. For the synthesis of a 2-methylpyridine derivative, this could involve the cycloaddition of two alkyne molecules with acetonitrile (B52724).

| Ring-Forming Reaction | Precursors | Key Features |

| Hantzsch Synthesis | β-ketoester (2 eq.), Aldehyde (1 eq.), Ammonia | Forms a 1,4-dihydropyridine intermediate requiring oxidation. Versatile for substituted pyridines. pharmaguideline.com |

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | Industrial gas-phase reaction at high temperatures. Often yields mixtures of products. wikipedia.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | Highly flexible for producing 2,4,6-trisubstituted pyridines. pharmaguideline.comwikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamines, α,β-Unsaturated ketones | Leads directly to the aromatic pyridine product via cyclodehydration. acsgcipr.org |

| [2+2+2] Cycloaddition | Alkynes (2 eq.), Nitrile (1 eq.) | Modern, often highly regioselective method catalyzed by transition metals. researchgate.net |

Introduction of the Methyl Substituent at C2 and Subsequent Functionalization

An alternative strategy to building the ring with the methyl group already in place is to introduce the methyl group onto a pre-existing pyridine ring. The regioselective introduction of an alkyl group, particularly at the electron-deficient C2 position, can be challenging. biu.ac.ilsemanticscholar.org

Radical Methylation: The Minisci reaction is a well-known method for the homolytic substitution of heteroaromatic compounds. It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. Methyl radicals can be generated from various sources, such as the oxidative decarboxylation of acetic acid or from DMSO. nih.gov However, these reactions often lack regioselectivity, yielding a mixture of 2-, 3-, and 4-methylpyridines. nih.gov

Organometallic Reagents: Pyridine N-oxides can be used to direct substitution to the C2 position. The N-oxide activates the ring for nucleophilic attack. Reaction with a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium) followed by a deoxygenation step can yield the 2-methylpyridine. acs.orgorganic-chemistry.org A one-pot procedure involves adding a Grignard reagent to the pyridine N-oxide, followed by treatment with acetic anhydride to afford the 2-substituted pyridine in good yield. organic-chemistry.org

Transition Metal-Catalyzed Methylation: Recent advances have led to methods for the direct C-H methylation of pyridines using transition metal catalysts. For example, rhodium catalysts have been used for the C-3/5 methylation of pyridines using methanol or formaldehyde as the methyl source. nih.gov While this specific example targets the C3/C5 positions, similar principles can be applied to develop C2-selective methods.

Once the 2-methylpyridine (α-picoline) scaffold is obtained, the methyl group itself can be functionalized. The protons of the C2-methyl group are significantly more acidic than those of toluene due to stabilization of the resulting carbanion by the adjacent nitrogen atom. wikipedia.org Deprotonation with a strong base like butyllithium generates a nucleophilic species (LiH₂CC₅H₄N) that can react with various electrophiles, allowing for further elaboration of the side chain at this position. wikipedia.org

Methods for Installing the Propanoic Acid Chain at the Pyridine C3 Position

Introducing a three-carbon chain at the C3 position of the 2-methylpyridine ring is a significant synthetic challenge. The pyridine ring is electron-deficient, making electrophilic substitution difficult, while nucleophilic substitution typically occurs at the C2, C4, and C6 positions. youtube.com Therefore, specialized strategies are required for C3 functionalization.

Carbon-Carbon Bond Forming Reactions

Direct C-H functionalization has emerged as a powerful tool for installing substituents at specific positions, avoiding the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Olefination: This method allows for the direct coupling of pyridines with alkenes. By using specific ligands, such as 1,10-phenanthroline, it is possible to achieve C3-selective olefination. acs.org For the synthesis of the target molecule, a suitable three-carbon olefin, such as ethyl acrylate, could be coupled to the 2-methylpyridine ring. The resulting acrylate ester would then be a direct precursor to the propanoic acid chain.

Directed Lithiation: While direct lithiation of pyridine typically occurs at C2, the presence of a directing group at a neighboring position can steer the metallation to C3. For example, a halogen at C2 could direct lithiation to C3, after which the resulting organolithium species can be quenched with an appropriate three-carbon electrophile.

Cross-Coupling Reactions: If a 2-methyl-3-halopyridine is used as the starting material, standard cross-coupling reactions like the Suzuki, Negishi, or Heck couplings can be employed to introduce the three-carbon chain. For example, a Suzuki coupling with a propylboronic acid derivative or a Heck coupling with an acrylate can be effective.

Chain Elongation and Carboxylic Acid Group Formation

Once a functional group is installed at the C3 position, it can be elaborated into the final propanoic acid side chain.

From an Acrylate Ester: If C3 olefination is performed with an acrylate, the resulting α,β-unsaturated ester can be reduced to the saturated propanoate ester. Catalytic hydrogenation is a common method for this transformation. Subsequent hydrolysis of the ester under acidic or basic conditions yields the desired carboxylic acid.

From a Formyl Group: A C3-formyl group can be introduced via methods like the Vilsmeier-Haack reaction, although this is often challenging on simple pyridines. A recently developed strategy for meta-selective C-H formylation proceeds via streptocyanine intermediates. nih.gov The resulting nicotinaldehyde derivative can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a two-carbon ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form an acrylate, which is then reduced and hydrolyzed as described above.

Oxidation of an Alkyl Chain: If a three-carbon alkyl chain (e.g., a propyl group) is installed at the C3 position, it can be oxidized to the carboxylic acid. However, this requires a selective oxidation of the terminal methyl group of the propyl chain, which can be difficult to achieve without affecting the 2-methyl group or the pyridine ring itself. A more controlled approach would be to introduce a chain with a terminal functional group amenable to oxidation, such as a primary alcohol.

Synthesis of the Hydrochloride Salt: Protonation and Isolation Techniques

The final step in the synthesis is the formation of the hydrochloride salt. Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom. pharmaguideline.com Reacting the final compound with hydrochloric acid protonates this nitrogen, forming a pyridinium (B92312) salt. This salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil or a low-melting solid. guidechem.com Pyridine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. acs.org

Protonation Methods: The hydrochloride salt is generally prepared by treating a solution of the purified 3-(2-Methylpyridin-3-yl)propanoic acid with hydrochloric acid. chemicalbook.com

Using Gaseous Hydrogen Chloride: A common and effective method for obtaining an anhydrous product is to dissolve the free base in a dry, non-protic solvent (such as diethyl ether, dichloromethane, or ethyl acetate) and bubble dry hydrogen chloride gas through the solution. acs.orggoogle.com The hydrochloride salt, being insoluble in these solvents, precipitates out and can be collected by filtration. acs.org

Using Aqueous or Alcoholic HCl: Alternatively, a concentrated aqueous solution of hydrochloric acid or a solution of HCl in an alcohol (like methanol or isopropanol) can be added to a solution of the compound. The salt can then be isolated by evaporating the solvent or by precipitating it through the addition of a less polar co-solvent. nih.gov

Isolation and Purification: The precipitated salt is collected by filtration, washed with a cold, dry solvent (like diethyl ether) to remove any residual impurities, and then dried under vacuum to remove all traces of solvent. acs.org If necessary, the salt can be further purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol and an ether (e.g., methanol/diethyl ether).

| Technique | Reagents | Procedure | Advantages |

| Gas-Phase Addition | Dry Hydrogen Chloride Gas, Anhydrous Solvent (e.g., Diethyl Ether) | The free base is dissolved in the solvent, and HCl gas is bubbled through, causing the salt to precipitate. acs.org | Yields an anhydrous product directly; suitable for moisture-sensitive compounds. |

| Liquid-Phase Addition | Concentrated Aqueous HCl or HCl in Alcohol | The acid solution is added to a solution of the free base. The salt is isolated by evaporation or precipitation. chemicalbook.com | Simpler experimental setup compared to using gaseous HCl. |

Sustainable and Green Chemistry Approaches in Heterocyclic Synthesis

Catalytic Methodologies for Pyridine Derivative Production

Catalysis is fundamental to the green synthesis of pyridine derivatives, offering pathways that are more efficient and selective than traditional methods. semanticscholar.org A wide array of catalysts have been developed to improve yields and facilitate reactions under milder conditions. Metal-catalyzed transformations are particularly prominent, utilizing metals such as cobalt, nickel, ruthenium, and iron to construct the pyridine ring from simpler precursors. postapplescientific.comacsgcipr.org For instance, the Bönnemann cyclization employs cobalt or nickel catalysts to produce pyridine from acetylene and hydrogen cyanide, a method noted for its scalability and high yield. postapplescientific.com

Recent innovations include the use of novel catalytic systems like cationic half-sandwich rare-earth catalysts for the C-H addition of pyridines to olefins and mechanochemically activated magnesium(0) for the direct C-4-H alkylation of pyridines. organic-chemistry.org Non-traditional, reusable catalysts are also gaining traction. Activated fly ash, a waste product from coal-fired power plants, has been successfully used as an efficient, eco-friendly, and reusable catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. bhu.ac.in Enzyme-based biocatalysts are also being explored as a green alternative, valued for their high selectivity and ability to function under mild reaction conditions, potentially reducing the need for harsh chemicals or high temperatures. ijarsct.co.in

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Cobalt, Nickel | Bönnemann Cyclization | Scalable, high yields | postapplescientific.com |

| Transition Metal | Ruthenium(II), Rhodium | [2+2+2] Cycloadditions, Hydroacylation/N-annulation | Convergent, atom efficient | acsgcipr.org |

| Rare-Earth Metal | Cationic half-sandwich rare-earth catalysts | C-H addition to olefins | Efficient, general, atom-economical | organic-chemistry.org |

| Heterogeneous | Activated Fly Ash | Cyclization of 2-aminopyridine | Eco-friendly, reusable, high yield | bhu.ac.in |

| Main Group Metal | Mechanochemically activated Magnesium(0) | Direct C-4-H alkylation | Excellent regioselectivity, broad scope | organic-chemistry.org |

| Biocatalyst | Engineered Enzymes | Pyridine formation from renewable precursors | High selectivity, mild conditions | ijarsct.co.in |

Application of Green Solvents (e.g., Water, Ionic Liquids)

The replacement of volatile and often toxic organic solvents is a key objective in green chemistry. rasayanjournal.co.in For pyridine synthesis, researchers have increasingly turned to greener alternatives such as water, ionic liquids, and deep eutectic solvents (DES), or have developed solvent-free reaction conditions. ijarsct.co.infrontiersin.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Hantzsch pyridine synthesis, a classic multi-component reaction, has been successfully performed in water, often with the aid of a catalyst and leading to direct aromatization in a one-pot synthesis. wikipedia.org

Ionic liquids and DES are valued for their low volatility, thermal stability, and potential for recyclability. ijarsct.co.inwikipedia.org They can act as both the solvent and catalyst, facilitating reactions under mild, often room-temperature, conditions. wikipedia.org Solvent-free approaches represent the ultimate green alternative, eliminating solvent waste entirely. rsc.org These reactions are often facilitated by other green techniques, such as microwave irradiation or mechanochemical mixing, which provide the energy required for the transformation. ijarsct.co.inrasayanjournal.co.in

| Green Solvent/Condition | Reaction Example | Advantages | Reference |

|---|---|---|---|

| Water | Hantzsch pyridine synthesis | Non-toxic, readily available, enables one-pot synthesis | wikipedia.org |

| Ionic Liquids | Hantzsch pyridine synthesis | Non-toxic, easy to handle, can act as catalyst, room temperature reactions | wikipedia.org |

| Deep Eutectic Solvents (DES) | General pyridine synthesis | Non-toxic, biodegradable, inexpensive, mild conditions | ijarsct.co.in |

| Solvent-free | Microwave-assisted synthesis of pyridine glycosides | Eliminates solvent waste, often coupled with rapid, energy-efficient methods | rsc.orgnih.gov |

Non-Traditional Activation Methods (e.g., Microwave, Mechanochemical Synthesis)

Non-traditional activation methods provide energy-efficient alternatives to conventional conductive heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. organic-chemistry.orgbeilstein-journals.org

Microwave-assisted synthesis has become a valuable tool in organic chemistry, particularly for heterocycle formation. nih.govbeilstein-journals.org Microwave irradiation can accelerate reactions by directly and efficiently heating the reaction mixture, often resulting in shorter reaction times and improved yields compared to conventional methods. organic-chemistry.org For example, a one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis can be completed in 10–20 minutes with yields up to 98%, a significant improvement over traditional two-step processes that require high temperatures for cyclodehydration. organic-chemistry.org Similarly, four-component reactions to produce novel pyridines under microwave irradiation show excellent yields (82%-94%) in just 2-7 minutes, compared to 6-9 hours using conventional heating. nih.govacs.org

Mechanochemical synthesis , typically performed using a ball mill, is a solvent-free technique that uses mechanical force to induce chemical reactions. ijarsct.co.intandfonline.com This method is highly efficient, environmentally friendly, and often allows for the synthesis of pure products without the need for further purification. tandfonline.comunigoa.ac.in The Hantzsch dihydropyridine synthesis and other multicomponent reactions have been successfully adapted to mechanochemical conditions. nih.gov By grinding solid reactants together, sometimes with a catalytic amount of a solid support like silica, the process avoids the use of bulk solvents and can lead to cleaner processes with fewer by-products. ijarsct.co.inunigoa.ac.in

| Method | Reaction Example | Conventional Method (Time, Yield) | Non-Traditional Method (Time, Yield) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave | Bohlmann-Rahtz Pyridine Synthesis | Two steps, high temp, longer time | 10-20 min, up to 98% | One-pot, rapid, high yield, energy-efficient | organic-chemistry.org |

| Microwave | Four-component Pyridine Synthesis | 6-9 hours, 71-88% | 2-7 min, 82-94% | Drastically reduced reaction time, higher yields, pure products | nih.govacs.org |

| Microwave | Multi-step Pyridine Derivative Synthesis | Longer reflux times | 4-10 min per step | Fast, convenient, high purity | tandfonline.com |

| Mechanochemical (Ball Milling) | Hantzsch Dihydropyridine Synthesis | Typically requires solvent and heating | Solvent-free, efficient | Environmentally friendly, simple, economical | tandfonline.comnih.gov |

| Mechanochemical (Ball Milling) | Synthesis of Bis(indolyl)methanes | Often requires catalyst and solvent | Solvent-free, high reaction rates | Avoids hazardous solvents, easy work-up | unigoa.ac.in |

Atom Economy and Waste Minimization in Multi-Component Reactions

The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. ekb.egbuecher.de Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, minimizing the formation of by-products and waste. researchgate.netrsc.org

Asymmetric Synthesis and Enantioselective Routes to Chiral Alpha-Substituted Propanoic Acids

Chiral carboxylic acids with a stereocenter at the alpha position are crucial building blocks for many pharmaceuticals and natural products. rsc.org The development of catalytic asymmetric methods to synthesize these compounds with high enantioselectivity is a major focus of modern organic synthesis. These methods can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysis offers powerful tools for creating chiral centers. A notable example is a nickel-catalyzed domino reaction that converts terminal alkynes into α-chiral carboxylic acids through a sequence of hydrocarboxylation and asymmetric transfer hydrogenation, achieving high enantiomeric excesses (ees). nih.gov

Organocatalysis , which uses small organic molecules as catalysts, has also emerged as a versatile strategy. For instance, chiral thiourea-boronic acid hybrid catalysts have been developed for the conjugate addition-asymmetric protonation of α,β-unsaturated carboxylic acids, providing a direct route to chiral β-amino acids, demonstrating the power of this approach to control stereochemistry adjacent to a carboxyl group. kyoto-u.ac.jp

Biocatalysis utilizes enzymes to perform highly stereoselective transformations under mild conditions. Lactate dehydrogenases (LDHs), for example, can catalyze the reduction of α-keto acids to produce chiral α-hydroxypropanoic acids with excellent yields and stereoselectivity (>99.5% ee). nih.govresearchgate.net Chemoenzymatic routes, which combine chemical and enzymatic steps, can also provide efficient pathways to chiral acids and their derivatives. rsc.org These diverse enantioselective strategies are essential for producing the optically pure building blocks required for complex, biologically active molecules. nih.gov

| Methodology | Catalyst/Enzyme | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Transition Metal Catalysis | Nickel/BenzP* | Terminal Alkynes | α-Chiral Carboxylic Acids | >90% | nih.gov |

| Biocatalysis | Lactate Dehydrogenases (LDHs) | α-Keto Acids (e.g., Trifluoropyruvic acid) | Chiral α-Hydroxypropanoic Acids | >99.5% | nih.govresearchgate.net |

| Organocatalysis | Chiral Thiourea-Boronic Acid Hybrid | α,β-Unsaturated Carboxylic Acids | Chiral β-Amino Acids | Not specified | kyoto-u.ac.jp |

| Chemoenzymatic | Reductases from anaerobic bacteria | Aryl Propenoates | Chiral β-Aryl Propanoic Acid Esters | ≥99% | rsc.org |

| Transition Metal Catalysis | Copper/Chiral Ligand | 3-Substituted Cyclic Enones | All-carbon Quaternary Stereocenters | 70-90% | chemistryviews.org |

Advanced Spectroscopic and Crystallographic Characterization of 3 2 Methylpyridin 3 Yl Propanoic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. In the case of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride, the protonated pyridine (B92270) ring and the propanoic acid side chain each exhibit characteristic signals. The electron-withdrawing effect of the protonated nitrogen atom in the pyridine ring causes the aromatic protons to be deshielded, shifting their resonances downfield. The protons of the propanoic acid moiety, specifically the methylene (B1212753) groups adjacent to the pyridine ring and the carboxylic acid, also show distinct chemical shifts influenced by their neighboring functional groups.

Table 1: Predicted ¹H NMR Data for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | 8.3 - 8.5 | d |

| Pyridine H-5 | 7.8 - 8.0 | t |

| Pyridine H-6 | 8.4 - 8.6 | d |

| -CH₂- (alpha to pyridine) | 3.0 - 3.2 | t |

| -CH₂- (alpha to COOH) | 2.7 - 2.9 | t |

| -CH₃ | 2.6 - 2.8 | s |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The carbons of the pyridine ring appear in the aromatic region, with their shifts influenced by the nitrogen atom and the methyl and propanoic acid substituents. The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 125 - 130 |

| Pyridine C-6 | 145 - 150 |

| -CH₂- (alpha to pyridine) | 30 - 35 |

| -CH₂- (alpha to COOH) | 35 - 40 |

| -CH₃ | 18 - 22 |

Note: Predicted data is based on computational models and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride, this would confirm the coupling between the two methylene groups of the propanoic acid chain and the coupling between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy for Identification of Functional Groups and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is expected to show characteristic absorption bands corresponding to its various functional groups. The carboxylic acid group will give rise to a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1730 cm⁻¹. The presence of the protonated pyridine ring will be indicated by N-H stretching and bending vibrations, as well as characteristic aromatic C-H and C=C/C=N stretching vibrations. The methyl and methylene groups will also exhibit their characteristic C-H stretching and bending modes.

Table 3: Predicted FT-IR Data for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Stretching (broad) |

| Aromatic/Aliphatic C-H | 2850 - 3100 | Stretching |

| Pyridinium (B92312) N-H | 2300 - 2700 | Stretching |

| Carboxylic Acid C=O | 1700 - 1730 | Stretching |

| Aromatic C=C and C=N | 1450 - 1650 | Stretching |

| CH₂ and CH₃ | 1350 - 1470 | Bending |

Note: Predicted data is based on computational models and may vary from experimental values.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong absorptions in IR are typically from polar bonds, strong signals in Raman are often from non-polar bonds. The Raman spectrum of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the propanoic acid chain. The C=C and C=N stretching vibrations of the aromatic ring are expected to be prominent.

Table 4: Predicted Raman Data for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride

| Functional Group | Predicted Raman Shift Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic Ring | 1550 - 1650 | Stretching |

| Aromatic Ring | ~1000 | Ring Breathing |

Note: Predicted data is based on computational models and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

A thorough literature search did not yield any studies on the UV-Vis spectroscopic properties of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride. Consequently, no data regarding its absorption maxima (λmax), molar absorptivity, or the specific electronic transitions (e.g., π→π, n→π) are available.

X-ray Crystallography for Precise Solid-State Structure Determination

No crystallographic information for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride has been deposited in scientific databases such as the Cambridge Crystallographic Data Centre (CCDC). The lack of a solved crystal structure means that no information is available for the following sub-sections.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

Without experimental studies, there are no crystal data or structure refinement parameters to report. Information such as the crystal system, space group, unit cell dimensions, and refinement statistics (e.g., R-factor) remains unknown.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in the solid state, including any intermolecular interactions like hydrogen bonds, π-π stacking, or van der Waals forces, has not been determined. The formation of the hydrochloride salt implies a protonated pyridine nitrogen and a chloride counter-ion, which would be expected to participate in significant hydrogen bonding, but the specific network cannot be described without a crystal structure.

Polymorphism and Co-crystallization Phenomena with Related Acid Systems

There is no information in the scientific literature regarding the existence of polymorphs (different crystal forms) of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride. Furthermore, no studies on its co-crystallization with other acidic compounds have been published.

Computational and Theoretical Analysis of 3-(2-Methylpyridin-3-yl)propanoic acid Hydrochloride Currently Unavailable in Scientific Literature

A thorough investigation of scientific databases and computational chemistry literature reveals a lack of specific theoretical studies on the compound 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride. Consequently, a detailed analysis based on the requested outline focusing on its quantum chemical calculations, molecular geometries, electronic structures, and frontier molecular orbitals cannot be provided at this time.

Computational chemistry offers profound insights into the properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in determining the ground state properties of a compound. This involves complex calculations to find the optimized molecular geometry, including bond lengths and angles, and to describe the electronic structure. The selection of appropriate functionals and basis sets is a critical step in ensuring the accuracy of these theoretical models. Validation of these computational results is typically achieved by comparing the theoretical parameters with experimental data obtained through techniques like X-ray crystallography.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap generally implies higher stability and lower chemical reactivity. From the energies of these frontier orbitals, global reactivity descriptors such as chemical potential, global hardness, and the electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions.

While the principles of these computational methods are well-established and have been applied to a vast number of molecules, including various pyridine and propanoic acid derivatives, specific research detailing these theoretical insights for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride has not been published. Without dedicated computational studies, it is not possible to generate the scientifically accurate data tables and detailed research findings required to populate the requested article structure. Further experimental and theoretical research would be necessary to elucidate the specific computational and electronic properties of this compound.

Computational Chemistry and Theoretical Insights into 3 2 Methylpyridin 3 Yl Propanoic Acid Hydrochloride

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis interprets the complex electronic wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs), providing a chemically intuitive picture of bonding. The stability a molecule gains from these electron delocalization events, known as hyperconjugative interactions, is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an electron donor orbital and an acceptor orbital. scirp.org

In the case of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride, the protonation of the pyridine (B92270) nitrogen atom significantly influences the electronic structure. NBO analysis reveals key donor-acceptor interactions responsible for the molecule's stability. The primary interactions involve the delocalization of π-electrons within the aromatic pyridine ring (π → π* transitions) and the delocalization of lone pair electrons from the oxygen atoms of the carboxylic acid group into antibonding orbitals. Furthermore, interactions occur between the σ-bonds of the propanoic acid chain and the π-system of the pyridine ring.

The most significant stabilization energies arise from the delocalization of electron density within the pyridine ring and from the lone pairs of the carbonyl oxygen. The protonation at the nitrogen atom enhances its electron-accepting capability, influencing the delocalization within the ring. rsc.org Key hyperconjugative interactions include the delocalization from the lone pair of the carbonyl oxygen (n(O)) to the antibonding π* orbital of the C=O bond, and from the π orbitals of the pyridine ring to other antibonding π* orbitals within the ring.

Table 1: Selected Theoretical Second-Order Perturbation Energies (E(2)) for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride Note: These values are representative and based on analogous interactions in similar molecular systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π(C2-N1) | ~20.5 | Intramolecular π-system conjugation |

| π(C3-C4) | π(C5-C6) | ~18.2 | Intramolecular π-system conjugation |

| n2(Ocarbonyl) | π(Ccarbonyl-Ohydroxyl) | ~45.7 | Lone pair delocalization (resonance) |

| n1(Ohydroxyl) | σ(Ccarbonyl-Calpha) | ~5.3 | Lone pair to antibonding sigma bond |

| σ(Calpha-Cbeta) | σ*(Ccarbonyl-Ohydroxyl) | ~4.8 | Sigma bond hyperconjugation |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity and intermolecular interaction patterns. researchgate.net The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. nih.gov

For 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride, the MEP surface is dominated by the influence of the protonated pyridinium (B92312) ring and the carboxylic acid group.

Positive (Electrophilic) Regions: The most intense blue regions, indicating the highest positive potential, are located around the hydrogen atom attached to the protonated pyridine nitrogen (N-H+) and the hydroxyl proton of the carboxylic acid group (-COOH). These sites are the primary targets for nucleophilic attack. The hydrogen atoms on the pyridine ring and the alkyl chain also exhibit a lesser degree of positive potential.

Negative (Nucleophilic) Regions: The most electron-rich area, depicted in red, is concentrated around the carbonyl oxygen atom of the carboxylic acid group. This site has a strong negative potential and is the most likely to interact with electrophiles or act as a hydrogen bond acceptor. The chloride counter-ion (Cl⁻), while not covalently bound, would also represent a region of high negative charge in the vicinity of the molecule.

The presence of the electron-donating methyl group on the pyridine ring slightly increases the electron density on the ring compared to an unsubstituted pyridine, but this effect is overshadowed by the powerful electron-withdrawing effect of the protonated nitrogen atom. nih.gov The MEP analysis clearly illustrates the charge separation in the molecule, highlighting the carbonyl oxygen as the primary nucleophilic center and the acidic protons as the primary electrophilic centers. mdpi.com

Table 2: Predicted Electrostatic Potential Ranges on the MEP Surface Note: Values are illustrative and represent typical ranges for the specified functional groups in similar chemical environments.

| Molecular Region | Predicted Potential Range (kcal/mol) | Color on MEP Map | Reactivity |

|---|---|---|---|

| Pyridinium N-H Proton | > +40 | Deep Blue | Strongly Electrophilic |

| Carboxyl O-H Proton | > +35 | Blue | Electrophilic |

| Carbonyl Oxygen | < -30 | Red | Strongly Nucleophilic / H-Bond Acceptor |

| Pyridine Ring Carbons/Hydrogens | +10 to +25 | Light Blue / Green | Slightly Electrophilic |

| Propanoic Chain Carbons/Hydrogens | 0 to +15 | Green / Yellow | Relatively Neutral |

Computational Vibrational Spectroscopy and Correlation with Experimental Data

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a fundamental tool for predicting the infrared (IR) and Raman spectra of a molecule. physchemres.org By calculating the harmonic frequencies of the normal modes of vibration, theoretical spectra can be generated and compared with experimental data obtained from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov This correlation allows for the precise assignment of observed spectral bands to specific molecular motions. For better agreement between theoretical (gas-phase) and experimental (solid-state) data, calculated frequencies are often uniformly scaled with a scaling factor (typically around 0.96) to account for anharmonicity and systematic errors in the computational method. nih.gov

The vibrational spectrum of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is characterized by the distinct modes of its functional groups: the protonated methyl-pyridine ring and the propanoic acid side chain.

High-Frequency Region (>2500 cm⁻¹): This region is dominated by stretching vibrations. A very broad band, often spanning from 2500 cm⁻¹ to 3300 cm⁻¹, is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. osti.gov The N-H+ stretch of the pyridinium ion typically appears as a strong, broad absorption around 3000-3200 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations from the pyridine ring, methyl group, and propanoic chain are observed in the 2850-3100 cm⁻¹ range. researchgate.net

Mid-Frequency Region (1500-2500 cm⁻¹): The most prominent peak in this region is the C=O stretching vibration of the carboxylic acid, which typically appears as a very strong, sharp band around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine ring are found between 1450 cm⁻¹ and 1650 cm⁻¹. Bending modes for CH₂, CH₃, and O-H also occur in this range.

Table 3: Correlation of Major Vibrational Modes for 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride Note: Frequencies are approximate and based on DFT calculations and experimental data for analogous structures.

| Vibrational Mode | Assignment | Expected Scaled DFT Frequency (cm⁻¹) | Expected Experimental FT-IR Intensity |

|---|---|---|---|

| ν(O-H) | Carboxylic acid O-H stretch | ~3050 (very broad) | Strong, Broad |

| ν(N-H+) | Pyridinium N-H stretch | ~3150 | Strong, Broad |

| ν(C-H)arom | Pyridine ring C-H stretch | 3050-3100 | Medium |

| ν(C-H)aliph | CH3 and CH2 stretch | 2870-2980 | Medium-Strong |

| ν(C=O) | Carboxylic acid C=O stretch | ~1720 | Very Strong, Sharp |

| ν(C=C, C=N) | Pyridine ring stretching | 1450-1650 | Medium-Strong |

| δ(CH2, CH3) | Aliphatic C-H bending | 1380-1470 | Medium |

| δ(C-O-H) | Carboxylic acid O-H in-plane bend | ~1250 | Medium, Broad |

Theoretical Studies on Thermodynamics of Pyridine Formation and Proton Transfer in Salts

The formation of 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride is an acid-base reaction involving the transfer of a proton from hydrochloric acid (HCl) to the basic nitrogen atom of the pyridine ring. The thermodynamics of this proton transfer process can be investigated using computational methods to determine key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net

The reaction can be represented as: 3-(2-Methylpyridin-3-yl)propanoic acid + HCl ⇌ 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride

The Gibbs free energy (ΔG) is the ultimate determinant of the reaction's spontaneity under constant temperature and pressure. It is defined by the equation ΔG = ΔH - TΔS. A negative value for ΔG indicates that the formation of the pyridinium salt is a spontaneous process and that the equilibrium lies in favor of the products. nih.gov

For the protonation of a pyridine derivative by a strong acid like HCl, the reaction is typically highly exothermic (negative ΔH) due to the formation of the stable ionic N-H+ bond. The change in entropy (ΔS) is generally small but often slightly negative, as two separate molecules combine to form a single, more ordered ionic pair. However, the large negative enthalpy change is the dominant thermodynamic driver, ensuring a large negative Gibbs free energy. uni.edu

Computational studies can model this reaction in both the gas phase and in solution. The inclusion of a solvent model, particularly for polar solvents, is crucial as solvents can significantly stabilize the charged products, making the proton transfer even more favorable. researchgate.net Quantum chemical calculations confirm that the proton transfer to the pyridine nitrogen is a thermodynamically favorable and spontaneous process.

Table 4: Representative Thermodynamic Data for Pyridine Protonation at 298.15 K Note: These values are illustrative for a typical pyridine-HCl reaction and serve as an estimate for the title compound.

| Thermodynamic Parameter | Symbol | Predicted Value Range | Interpretation |

|---|---|---|---|

| Enthalpy of Reaction | ΔH | -20 to -35 kcal/mol | Highly exothermic; strong bond formation. |

| Entropy of Reaction | ΔS | -15 to -25 cal/(mol·K) | Slight decrease in disorder (2 molecules → 1 ion pair). |

| Gibbs Free Energy of Reaction | ΔG | -15 to -30 kcal/mol | Highly spontaneous; product-favored equilibrium. |

Chemical Reactivity and Transformation Mechanisms of 3 2 Methylpyridin 3 Yl Propanoic Acid Hydrochloride

Reactivity of the Pyridine (B92270) Nitrogen Atom in the Hydrochloride Context

The presence of a positive charge on the nitrogen atom in the pyridinium (B92312) chloride salt form governs its reactivity, rendering it electrophilic and significantly less nucleophilic than a free pyridine base.

In its hydrochloride form, the pyridine nitrogen of 3-(2-Methylpyridin-3-yl)propanoic acid is already protonated. This protonation is the result of the reaction of the relatively basic lone pair of electrons on the nitrogen with a strong acid, hydrogen chloride (HCl). The resulting pyridinium ion is acidic and can participate in an equilibrium with its conjugate base, the neutral pyridine form, in solution.

The position of this equilibrium is dependent on the pH of the solution. The acidity constant (pKa) of the pyridinium ion is a measure of its tendency to donate the proton. In aqueous solutions, the equilibrium can be represented as follows:

Py-H⁺ + H₂O ⇌ Py + H₃O⁺

In environments with a pH below the pKa of the pyridinium ion, the protonated form will predominate. To engage the nitrogen atom in reactions that require a nucleophilic lone pair, the pH of the medium must be raised above the pKa to deprotonate the nitrogen and generate the neutral pyridine species. researchgate.net

N-alkylation and N-acylation reactions involve the nucleophilic attack of the pyridine nitrogen on an alkyl halide or an acyl compound, respectively. However, in the hydrochloride form of 3-(2-Methylpyridin-3-yl)propanoic acid, the nitrogen atom lacks a lone pair of electrons and carries a formal positive charge. This makes it non-nucleophilic and highly resistant to direct electrophilic attack.

Therefore, for N-alkylation or N-acylation to occur, the pyridinium salt must first be neutralized to its free base form by adding a base. mdpi.com Once the neutral pyridine is generated, its lone pair is available to react with alkylating or acylating agents.

General Reaction Scheme (Post-Deprotonation):

N-Alkylation: Py + R-X → [Py-R]⁺X⁻ (where Py is the neutral pyridine, R is an alkyl group, and X is a halide)

N-Acylation: Py + R-C(=O)Cl → [Py-C(=O)R]⁺Cl⁻ (where R-C(=O)Cl is an acyl chloride)

These reactions are typically performed in the presence of a non-nucleophilic base to scavenge the proton from the pyridinium salt, allowing the reaction to proceed.

The formation of a pyridine N-oxide involves the reaction of the pyridine nitrogen with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA). Similar to alkylation and acylation, this reaction requires the nitrogen atom to act as a nucleophile to attack the electrophilic oxygen of the peracid.

Consequently, the protonated nitrogen of the hydrochloride salt is deactivated towards N-oxidation. The reaction can only proceed if the compound is first converted to its free base form. Upon deprotonation, the neutral pyridine can be effectively oxidized to the corresponding N-oxide.

General Reaction Scheme (Post-Deprotonation):

N-Oxidation: Py + R-C(=O)OOH → Py⁺-O⁻ + R-C(=O)OH

The resulting N-oxide introduces new electronic properties to the pyridine ring, influencing its subsequent reactivity.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) of 3-(2-Methylpyridin-3-yl)propanoic acid exhibits typical reactivity for this functional group, primarily involving nucleophilic acyl substitution.

Esterification is a common transformation of carboxylic acids. The Fischer esterification method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is a reversible equilibrium. chemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction rate is influenced by steric hindrance in both the alcohol and the carboxylic acid. ceon.rs

| Alcohol Type | Reactant Alcohol | Relative Reactivity | Product Ester |

| Primary | Methanol | High | Methyl 3-(2-methylpyridin-3-yl)propanoate |

| Primary | Ethanol | High | Ethyl 3-(2-methylpyridin-3-yl)propanoate |

| Primary | 1-Propanol | Medium | Propyl 3-(2-methylpyridin-3-yl)propanoate |

| Secondary | 2-Propanol | Low | Isopropyl 3-(2-methylpyridin-3-yl)propanoate |

| Tertiary | tert-Butanol | Very Low | tert-Butyl 3-(2-methylpyridin-3-yl)propanoate |

This is an interactive data table based on established chemical principles of Fischer esterification.

The formation of an amide bond from a carboxylic acid and an amine is a fundamentally important reaction, especially in the synthesis of peptides. researchgate.net Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.netluxembourg-bio.com

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net A wide variety of coupling reagents are available, each with its own mechanism and suitability for different substrates. This method is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another to form a peptide bond. researchgate.net

| Coupling Reagent | Abbreviation | Activating Mechanism |

| Dicyclohexylcarbodiimide (B1669883) | DCC | Forms a reactive O-acylisourea intermediate. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Forms an active ester with HOBt, minimizing side reactions and racemization. |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium-based reagent that forms a reactive ester. |

| Thionyl Chloride | SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. |

This is an interactive data table of common coupling reagents used in amidation.

Reactions at the Pyridine Ring Carbons

The reactivity of the pyridine ring in 3-(2-methylpyridin-3-yl)propanoic acid hydrochloride is heavily influenced by the protonated nitrogen atom, which makes the ring significantly electron-deficient. This deactivation affects both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Pyridines

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs preferentially at the 2- and 4-positions. stackexchange.com This is because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the 3-position does not allow for this resonance stabilization, making SNAr at this position much less favorable.

For an SNAr reaction to occur on the pyridine ring of 3-(2-methylpyridin-3-yl)propanoic acid, a good leaving group would need to be present on the ring, typically at positions 2, 4, or 6. The existing substituents (methyl at C2 and propanoic acid at C3) are not viable leaving groups.

However, studies on 2-methyl-3-nitropyridines have shown that the nitro group at the 3-position can be substituted by sulfur nucleophiles. nih.govmdpi.com This indicates that with a sufficiently strong electron-withdrawing group (like -NO2) to activate the ring and a good leaving group, SNAr at the 3-position is possible. In 3-(2-methylpyridin-3-yl)propanoic acid hydrochloride, the protonated pyridinium nitrogen acts as a powerful electron-withdrawing group, significantly deactivating the entire ring towards electrophilic attack but activating it towards nucleophilic attack, especially at the 2- and 4-positions. The presence of the electron-donating methyl group at the 2-position would slightly counteract this activation at adjacent positions.

Electrophilic Aromatic Substitution Behavior of the Pyridine Ring

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq In the case of the hydrochloride salt, the nitrogen is protonated, forming a pyridinium ion. This positive charge dramatically deactivates the ring, making EAS reactions extremely difficult to achieve and requiring harsh conditions. uoanbar.edu.iqyoutube.com

When EAS does occur on a deactivated pyridine ring, it preferentially directs the incoming electrophile to the 3-position. vaia.comquora.comvaia.com This is because the carbocation intermediates formed from attack at the 2- or 4-positions have a resonance structure that places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.org The intermediate from attack at the 3-position avoids this destabilizing arrangement.

In 3-(2-methylpyridin-3-yl)propanoic acid hydrochloride, we have competing effects:

Deactivating Group: The protonated nitrogen strongly deactivates the entire ring. The propanoic acid group is also a deactivating group.

Activating Group: The 2-methyl group is an activating, ortho-, para-director.

The powerful deactivating effect of the pyridinium ion would be the dominant factor, making any electrophilic substitution challenging. If a reaction were forced, the directing effects would be complex. The inherent preference of the pyridine ring for 3-substitution, combined with the deactivating propanoic acid at C3, would likely direct an electrophile to the 5-position. The activating 2-methyl group would also direct to the 5-position (para). Therefore, the 5-position is the most likely site for any potential EAS reaction.

Table 2: Summary of Aromatic Substitution on the Pyridine Ring

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Nucleophilic (SNAr) | Activated by protonated N | 2, 4, 6 (if leaving group present) | Resonance stabilization of intermediate |

| Electrophilic (EAS) | Strongly deactivated | 3, 5 | Avoidance of positive charge on N |

Transformations Involving the Propanoic Acid Alkyl Chain

The propanoic acid side chain offers additional sites for chemical transformations, distinct from the reactions on the aromatic ring.

Alpha-Carbon Functionalization and Derivatization

The alpha-carbon of the propanoic acid chain (the carbon adjacent to the carboxyl group) is susceptible to functionalization. A classic method for this is α-halogenation, which can occur under acidic conditions. libretexts.orglibretexts.org The mechanism involves the acid-catalyzed formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br2).

For 3-(2-methylpyridin-3-yl)propanoic acid, the reaction would proceed as follows:

Protonation of the carbonyl oxygen of the carboxylic acid.

Deprotonation of the α-carbon to form the enol tautomer. This is typically the rate-determining step. libretexts.orglibretexts.org

Nucleophilic attack by the enol's C=C double bond on the halogen (e.g., Br2), leading to the α-halogenated product.

Once formed, the α-halo acid can be a precursor for further derivatization. For example, it can undergo nucleophilic substitution with amines to produce α-amino acids or be used in elimination reactions to form α,β-unsaturated carboxylic acids.

Cyclization Reactions Leading to Fused Ring Systems

The structure of 3-(2-methylpyridin-3-yl)propanoic acid lends itself to potential intramolecular cyclization reactions to form fused heterocyclic systems. One plausible, though likely challenging, transformation would be an intramolecular Friedel-Crafts acylation or a related cyclization.

In this hypothetical reaction, the carboxylic acid group would be converted to a more reactive species, such as an acyl chloride or activated by a strong acid (like polyphosphoric acid). This electrophilic acyl group could then attack the electron-rich positions of the pyridine ring to form a new six-membered ring fused to the pyridine core.

The success of such a reaction would depend on several factors:

Ring Activation: The pyridine ring is deactivated towards electrophilic attack, especially in its protonated form. The reaction would likely require non-acidic conditions or a way to perform the cyclization on the free base form of the pyridine. The presence of the activating 2-methyl group would be beneficial.

Position of Attack: The electrophilic acylation would need to occur at either the 2-position or the 4-position of the pyridine ring to form a stable six-membered ring. Attack at the 4-position is sterically and electronically more plausible.

Derivatives of 3 2 Methylpyridin 3 Yl Propanoic Acid Hydrochloride and Their Utility As Chemical Building Blocks

Synthetic Routes to Novel Pyridine-Propanoic Acid Derivatives

The synthesis of novel derivatives from the 3-(2-Methylpyridin-3-yl)propanoic acid backbone can be approached by modifying either the pyridine (B92270) ring or the propanoic acid side chain. These modifications allow for the fine-tuning of the molecule's steric and electronic properties for specific applications.

Modifications and Substitutions on the 2-Methylpyridine (B31789) Moiety

The 2-methylpyridine core of the molecule is amenable to various synthetic transformations, enabling the introduction of a wide range of functional groups. Standard electrophilic aromatic substitution reactions can be employed, although the pyridine ring's electron-deficient nature often requires activating conditions or specific directing groups.

Furthermore, the existing methyl group on the pyridine ring provides a handle for further functionalization. It can undergo reactions such as oxidation to a carboxylic acid or halogenation to introduce a reactive site for subsequent coupling reactions. These modifications can significantly alter the electronic properties of the pyridine ring and its coordination capabilities.

Derivatization of the Propanoic Acid Side Chain

The propanoic acid functional group is a primary site for derivatization, allowing for its conversion into a variety of other functional groups. These transformations are key to incorporating the pyridine scaffold into larger molecules through linkages like esters and amides. Common derivatization reactions include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters. This is useful for modifying solubility and for creating prodrugs in medicinal chemistry contexts. ontosight.ai

Amidation: Coupling with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), produces amides. This reaction is fundamental for building peptide-like structures or linking the scaffold to other bioactive molecules.

Conversion to Acid Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then readily react with a wide range of nucleophiles.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrazide Formation: Reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) yields hydrazides, which are themselves versatile intermediates for synthesizing heterocyclic compounds like oxadiazoles (B1248032) and pyrazoles. nih.gov

Table 1: Key Derivatization Reactions of the Propanoic Acid Side Chain

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) |

| Acid Halide Formation | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) |

| Hydrazide Formation | Hydrazine (N₂H₄) | Hydrazide (-CONHNH₂) |

Applications in Multi-Component Organic Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Pyridine-propanoic acid derivatives are potential candidates for use in various MCRs. For instance, in a manner analogous to the synthesis of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids, which can be formed through a three-component Michael-type reaction, 3-(2-Methylpyridin-3-yl)propanoic acid could potentially act as a key building block. researchgate.net

These reactions often involve the interplay of an amine, a carbonyl compound, and a component with an activated methylene (B1212753) group or an isocyanide. mdpi.com The pyridine nitrogen can act as a basic site or a nucleophile, while the propanoic acid moiety can participate after conversion to a more reactive form or serve to influence the reaction's stereochemical outcome. This utility allows for the rapid assembly of complex molecular libraries from simple starting materials. researchgate.net

Integration into Complex Molecular Architectures and Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. ossila.com The 3-(2-Methylpyridin-3-yl)propanoic acid structure serves as a valuable building block, or scaffold, for constructing more elaborate molecular architectures. The dual functionality of the pyridine ring and the carboxylic acid allows for its integration into larger systems.

For example, derivatives of propanoic acid have been used to synthesize complex molecules containing thiazole (B1198619) and quinolinone rings. nih.govmdpi.comresearchgate.net The propanoic acid chain can be used to link the pyridine unit to other heterocyclic cores, creating hybrid molecules with potentially novel biological activities or material properties. The pyridine moiety itself is a privileged structure in drug discovery, known to enhance pharmacological characteristics due to its ability to form hydrogen bonds and its aqueous solubility.

Role in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structure of 3-(2-Methylpyridin-3-yl)propanoic acid makes it an excellent candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen atom and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. rsc.org

The geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the disposition of the coordinating sites on the organic ligand. Analogous ligands, such as 3-pyridinepropionic acid, have been successfully used to prepare coordination polymers with various metal ions including zinc, cadmium, silver, and copper. sigmaaldrich.com The resulting MOFs can exhibit interesting properties such as porosity, photoluminescence, and magnetism, with potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Table 2: Examples of MOFs and Coordination Polymers with Pyridine-Carboxylate Ligands

| Metal Ion | Ligand | Resulting Structure Type | Reference |

|---|---|---|---|

| Cd(II), Zn(II), Co(II), Cu(II) | Pyridine-3,5-dicarboxylic acid | 0D, 1D, 2D, and 3D polymers | rsc.org |

| Cu(II), Zn(II), Cd(II) | Pyridine-2,3-dicarboxylic acid | 3D interpenetrated frameworks | rsc.org |

| Zn(II), Cd(II) | 3-Pyridinepropionic acid | 1D and 2D coordination polymers | sigmaaldrich.com |

Exploration as Intermediates in the Synthesis of Chiral Compounds

The propanoic acid backbone of 3-(2-Methylpyridin-3-yl)propanoic acid offers the potential for creating stereogenic centers, making it a useful intermediate in the synthesis of chiral compounds. A chiral center can be introduced at the carbon atom alpha to the carboxyl group (C2 of the propanoic chain).

Strategies to achieve this include asymmetric hydrogenation of a corresponding unsaturated precursor or the use of chiral auxiliaries to direct stereoselective alkylation reactions. Furthermore, rhodium-catalyzed asymmetric reactions have been developed to synthesize enantioenriched 3-substituted piperidines from pyridine precursors, highlighting a pathway to chiral molecules from related starting materials. organic-chemistry.org The ability to generate enantiomerically pure derivatives is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 2 Methylpyridin 3 Yl Propanoic Acid Hydrochloride

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of pharmaceutical analysis, providing high-resolution separation of the main compound from any related substances, impurities, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride. A typical reversed-phase HPLC (RP-HPLC) method is developed to provide robust and reliable separation.

The separation is generally achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the polar nature of the pyridine (B92270) ring and the carboxylic acid group, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can also be employed to enhance the retention and separation of polar impurities. helixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of both the pyridine nitrogen and the carboxylic acid, thereby affecting retention time and peak shape. For this compound, a slightly acidic pH (e.g., pH 3-4) is typically chosen to ensure consistent protonation.

Detection is commonly performed using a UV spectrophotometric detector. The pyridine moiety in the molecule provides a chromophore that absorbs UV light, with typical detection wavelengths set between 254 nm and 265 nm, corresponding to the absorption maxima of the pyridine ring. sielc.com

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose.

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Value/Result |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer pH 3.0 (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 4.5 min |

| Validation Parameters | |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

This interactive table contains representative data for a typical HPLC analysis.

Gas Chromatography (GC) is not typically the primary method for analyzing non-volatile hydrochloride salts like 3-(2-Methylpyridin-3-yl)propanoic acid hydrochloride directly. However, it is an invaluable tool for identifying and quantifying volatile organic impurities, such as residual solvents from the manufacturing process.